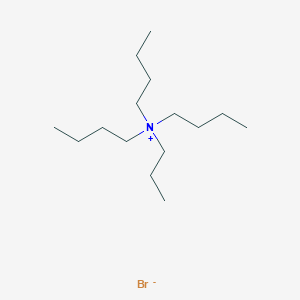
Acetic acid, (diethoxyphosphinothioyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (diethoxyphosphinothioyl)-, ethyl ester is an organic compound with the molecular formula C8H17O5P. This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are commonly found in natural products such as fruits and flowers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of esters typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst. For acetic acid, (diethoxyphosphinothioyl)-, ethyl ester, the synthesis can be achieved through the esterification of acetic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid . The reaction is as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
Industrial Production Methods: On an industrial scale, esters are often produced using similar esterification reactions but with optimized conditions to increase yield and efficiency. This may involve the use of continuous reactors, higher temperatures, and more efficient catalysts .
Types of Reactions:
Hydrolysis: Esters can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: Esters can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid catalyst such as hydrochloric acid (HCl) and excess water.
Basic Hydrolysis: Uses a strong base like sodium hydroxide (NaOH).
Reduction: Employs reducing agents like LiAlH4 under anhydrous conditions.
Major Products:
Hydrolysis: Produces acetic acid and ethanol.
Reduction: Yields ethanol.
Transesterification: Forms different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Acetic acid, (diethoxyphosphinothioyl)-, ethyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid, (diethoxyphosphinothioyl)-, ethyl ester involves its interaction with nucleophiles. In hydrolysis reactions, the ester bond is cleaved by the nucleophilic attack of water or hydroxide ions, leading to the formation of a tetrahedral intermediate and subsequent breakdown into the carboxylic acid and alcohol . The molecular targets and pathways involved in its biological activity are still under investigation .
Comparación Con Compuestos Similares
Ethyl Acetate: Another ester with the formula CH3COOC2H5, commonly used as a solvent.
Methyl Butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Isopentyl Acetate: Known for its banana-like odor, used in the food and beverage industry.
Uniqueness: Acetic acid, (diethoxyphosphinothioyl)-, ethyl ester is unique due to the presence of the diethoxyphosphinothioyl group, which imparts distinct chemical properties and potential biological activities compared to other simple esters .
Propiedades
Número CAS |
34159-44-9 |
|---|---|
Fórmula molecular |
C8H17O4PS |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
ethyl 2-diethoxyphosphinothioylacetate |
InChI |
InChI=1S/C8H17O4PS/c1-4-10-8(9)7-13(14,11-5-2)12-6-3/h4-7H2,1-3H3 |
Clave InChI |
WRXUKZITGHODSC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CP(=S)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)





